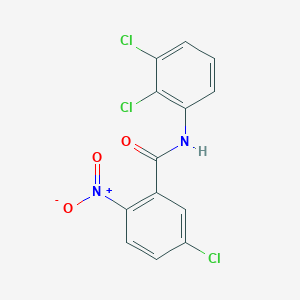
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide, also known as CDCB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CDCB belongs to the class of compounds known as benzamides, which are known to exert a wide range of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in animal models. In vitro studies have shown that 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In animal models, 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been shown to reduce tumor growth and inflammation, and improve overall survival.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can be toxic at high concentrations, and its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase and NF-κB signaling pathways. Another area of research is the development of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide analogs that may have improved pharmacological properties. Finally, further studies are needed to determine the safety and efficacy of 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide in human clinical trials.
Méthodes De Synthèse
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-nitrobenzoic acid with 2,3-dichloroaniline in the presence of a suitable catalyst. Other methods involve the reaction of 5-chloro-2-nitrobenzoyl chloride with 2,3-dichloroaniline in the presence of a base.
Applications De Recherche Scientifique
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-4-5-11(18(20)21)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESLGHBDQRCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,3-dichlorophenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)